The Century of a Coenzyme: An In-depth Guide to the History and Milestones of NAD+ Research
The Century of a Coenzyme: An In-depth Guide to the History and Milestones of NAD+ Research
Introduction
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a ubiquitous and essential coenzyme central to cellular metabolism, energy production, and the regulation of critical signaling pathways. Found in all living cells, NAD+ participates in hundreds of redox reactions and serves as a critical substrate for enzymes that regulate processes from DNA repair to gene expression and immune function.[1][2] The story of NAD+ is a century-long journey of scientific inquiry, marked by Nobel Prize-winning discoveries and paradigm-shifting insights that have evolved from early observations in yeast fermentation to the forefront of aging and disease research. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical milestones, key experiments, and core signaling pathways that have shaped our understanding of this vital molecule.
A Century of Discovery: Chronological Milestones in NAD+ Research
The timeline of NAD+ research is a testament to how foundational discoveries build upon one another, progressively revealing the molecule's complex roles in biology.
1906: The Discovery of a "Coferment"
The history of NAD+ begins in 1906 with British biochemists Arthur Harden and William John Young.[3] While investigating the process of glucose fermentation by yeast extracts, they made a pivotal observation: adding boiled and filtered yeast extract to an active, unboiled yeast extract significantly accelerated the rate of fermentation.[4][5] This led them to hypothesize the existence of an essential, heat-stable, non-protein factor they termed a "coferment."[6] Their work, which earned Arthur Harden a shared Nobel Prize in Chemistry in 1929, was the first identification of what we now know as NAD+.[7]
-
Preparation of Yeast Juice: Brewer's yeast was ground with sand and subjected to high pressure in a hydraulic press to obtain a cell-free "yeast juice," which contained the active enzymes for fermentation (collectively called "zymase").
-
Fractionation: The yeast juice was dialyzed or filtered through a Martin gelatin filter under pressure. This separated the contents into two fractions:
-
Residue: A heat-sensitive fraction containing the large enzyme molecules ("zymase") that was incapable of sustained fermentation on its own.
-
Filtrate: A heat-stable, boiled fraction containing small molecules that passed through the filter. This fraction was also incapable of fermentation on its own.
-
-
Reconstitution and Observation: When the boiled, heat-stable filtrate was added back to the inactive residue, the mixture's ability to ferment glucose was restored.
1929-1936: Elucidating Structure and Redox Function
Following its discovery, the chemical nature of the "coferment" remained a puzzle. Hans von Euler-Chelpin, who shared the 1929 Nobel Prize with Harden, continued this work and was the first to purify and determine that the coferment was a dinucleotide.[9] In 1936, Otto Heinrich Warburg, a German biochemist, provided a functional breakthrough by demonstrating NAD+'s crucial role in cellular respiration. He showed that the nicotinamide portion of the coenzyme is the site of redox reactions, functioning as a hydride (a hydrogen atom with two electrons) carrier in metabolic processes.[6][9] This established NAD+ as a central coenzyme in oxidation-reduction reactions.
1937: Identifying the Vitamin Precursor
In the early 20th century, the disease pellagra, characterized by dermatitis, diarrhea, and dementia, was a widespread epidemic, particularly in the American South.[10][11] While Joseph Goldberger had shown it was caused by a nutritional deficiency, the specific missing nutrient was unknown.[12] In 1937, American biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin isolated a substance from liver extracts that could cure a similar condition in dogs known as "black tongue."[2][6] They identified this "anti-black tongue factor" as nicotinic acid (also known as niacin), a form of vitamin B3.[2][4] Shortly thereafter, it was confirmed that nicotinic acid is used by the body to synthesize NAD+, establishing the first definitive link between a vitamin and the production of this essential coenzyme.[9]
1940s-1958: Uncovering Biosynthetic Pathways
With the knowledge that vitamins were precursors, the focus shifted to how cells synthesize NAD+. In the early 1940s, Arthur Kornberg, then at the National Institutes of Health (NIH), detected the first enzyme involved in the NAD+ biosynthetic pathway.[9] His work on coenzyme synthesis laid the foundation for understanding how complex molecules like NAD+ are built from simpler components.[13] This line of research culminated in 1958, when Jack Preiss and Philip Handler fully elucidated the enzymatic pathway by which nicotinic acid is converted into NAD+. This three-step conversion is now known as the Preiss-Handler pathway .[9][14] Their work, along with the characterization of the salvage pathway that recycles nicotinamide (another form of vitamin B3), provided a complete map of NAD+ synthesis from its vitamin precursors.[15][16]
1990s-2000: The Sirtuin Revolution and the NAD+-Aging Connection
For decades, NAD+ was viewed primarily through the lens of metabolism. This changed dramatically in the 1990s and 2000s with the work of Leonard Guarente and his colleagues at MIT.[17] They discovered that a family of proteins called sirtuins, first identified for their role in gene silencing in yeast (Silent Information Regulator 2, or Sir2), were crucial regulators of lifespan.[18][19] In a landmark 2000 paper, Guarente's lab, including Shin-ichiro Imai, demonstrated that the enzymatic activity of Sir2—its ability to remove acetyl groups from proteins—was strictly dependent on NAD+.[2] This discovery was profound, as it linked the cell's metabolic state (reflected by NAD+ levels) directly to the regulation of gene expression and aging.[20] This established sirtuins as NAD+-dependent deacetylases and launched a new era of research into how NAD+ metabolism influences healthspan and longevity.[21]
2004: Discovery of the Nicotinamide Riboside (NR) Pathway
Expanding on the known biosynthetic routes, research led by Charles Brenner in 2004 identified nicotinamide riboside (NR) as another vitamin precursor to NAD+.[3][22] His group discovered that NR can be converted to NAD+ via a previously unknown pathway, initiated by nicotinamide riboside kinases (NRKs) that phosphorylate NR to form nicotinamide mononucleotide (NMN).[23][24] This established a Preiss-Handler-independent route for NAD+ synthesis and identified NR, found in trace amounts in milk, as a potent NAD+ booster.[25]
The Modern Era: PARPs, CD38, and Age-Related NAD+ Decline
Recent research has focused on the mechanisms that consume NAD+ and contribute to its decline with age. Two other major families of NAD+-consuming enzymes have come into focus:
-
Poly(ADP-ribose) Polymerases (PARPs): First discovered in the 1960s, PARPs are critical for DNA repair and genomic stability.[9] When DNA damage occurs, PARP1 is heavily activated and consumes large amounts of NAD+ to synthesize polymers of ADP-ribose (PAR) at the site of damage, which recruits other repair proteins.[26][27] While essential for repair, chronic activation of PARP due to accumulated DNA damage is now understood to be a major drain on cellular NAD+ pools, contributing to the NAD+ decline seen in aging.[28][29]
-
CD38: This enzyme, primarily located on the surface of immune cells, is a major NADase, meaning it hydrolyzes NAD+.[30] Research has shown that the expression and activity of CD38 increase significantly during aging.[30][31] This age-related increase in CD38 is now considered a primary driver of NAD+ decline in tissues, creating a state of NAD+ deficiency that impairs mitochondrial function and sirtuin activity.[12][32]
Quantitative Data Summary
A central theme in modern NAD+ research is the decline of its levels with age. This depletion is hypothesized to be a key driver of the aging process by impairing energy production, DNA repair, and genomic signaling.[28][33]
Table 1: Age-Related Decline of NAD+ in Human Tissues
Data is synthesized from multiple studies. Absolute values can vary significantly based on measurement technique and cohort. The trend of decline is the key takeaway.
| Tissue | Age Group 1 | NAD+ Level (µmol/L or pmol/mg) | Age Group 2 | NAD+ Level (µmol/L or pmol/mg) | Approximate Decline | Reference(s) |
| Whole Blood | ≤29 years | ~34.5 (males) | ≥60 years | ~32.3 (males) | ~6% | [11][21] |
| Whole Blood | 30-39 years | ~34.2 (males) | 40-49 years | ~33.3 (males) | ~3% | [11][21] |
| Skin | Newborns (0-1 yr) | ~1.2 (pmol/mg protein) | Adults (30-50 yr) | ~0.5 (pmol/mg protein) | ~58% | [33][34] |
| Skin | Adults (30-50 yr) | ~0.5 (pmol/mg protein) | Elderly (>51 yr) | ~0.2 (pmol/mg protein) | ~60% | [33][34] |
| Skeletal Muscle | ~25 years | Not specified | ~65 years | Not specified | ~35% (NAMPT decline) | [34] |
Note: A 2022 study with 1,518 participants found a significant declining trend in whole blood NAD+ in men up to age 60, but this trend was not significant in women. The average whole blood NAD+ level across all adults was 33.0 ± 5.5 µmol/L.[11]
Table 2: Kinetic Parameters of Key NAD+-Consuming Enzymes
Kinetic data for these enzymes can be highly dependent on the specific substrate, pH, and experimental conditions. This table provides illustrative values.
| Enzyme | Substrate(s) | Km for NAD+ (µM) | IC50 for Nicotinamide (NAM) (µM) | Notes | Reference(s) |
| SIRT1 | Acetylated p53 peptide | ~130 - 400 | ~50 - 100 | Highly substrate-dependent. Inhibition by NAM is competitive with NAD+. | [9][31] |
| SIRT2 | Acetylated tubulin peptide | ~590 | ~40 | Km can vary significantly with the acyl-group length of the substrate. | [9][35] |
| SIRT3 | Acetylated MnSOD peptide | ~300 - 800 | ~100 | The primary mitochondrial sirtuin. | [35] |
| PARP1 | Nicked DNA | ~30 - 50 | Not applicable (NAM is a product) | Activated by DNA breaks; consumes NAD+ rapidly. Vmax increases dramatically upon activation. | [26][36] |
| CD38 | NAD+ (as substrate) | ~15 - 20 | Not applicable (NAM is a product) | Potent NADase activity with a low Km, indicating high affinity for NAD+. | [37] |
Conclusion and Future Directions
From an unidentified "coferment" in yeast to a central regulator of aging and disease, the scientific journey of NAD+ has been remarkable. The foundational discoveries of Harden, Warburg, Elvehjem, and Kornberg provided the biochemical basis for understanding its role in metabolism. The modern revolution, sparked by the discovery of NAD+-dependent sirtuins, has placed NAD+ at the nexus of energy metabolism, DNA repair, and longevity.
For drug development professionals, the field presents immense opportunities. The age-related decline in NAD+ is a therapeutically attractive target. Strategies to counteract this decline are actively being pursued, primarily through:
-
Inhibition of NAD+-Consuming Enzymes: Developing specific inhibitors for the NADase CD38 is a promising strategy to prevent the degradation of NAD+ and thereby raise its levels in aged tissues.[37]
-
Activation of NAD+ Biosynthesis: Targeting rate-limiting enzymes in the salvage pathway, such as NAMPT, could enhance the cell's intrinsic ability to produce NAD+.
The coming years will undoubtedly bring a deeper understanding of NAD+ compartmentalization, its precise roles in different cell types, and the long-term effects of its modulation. The rich history of NAD+ research provides a robust foundation for the development of next-generation therapies aimed at extending human healthspan.
References
- 1. Research | Imai Lab | Washington University in St. Louis [imailab.wustl.edu]
- 2. NAD+ and sirtuins in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discoveries of nicotinamide riboside as a nutrient and conserved NRK genes establish a Preiss-Handler independent route to NAD+ in fungi and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. PPT - Arthur Harden and William Young PowerPoint Presentation, free download - ID:5666612 [slideserve.com]
- 6. Unveiling the Significance of NAD+: A Journey of Discovery and Innovation - Denver Sports Recovery [denversportsrecovery.com]
- 7. Arthur Harden - Wikipedia [en.wikipedia.org]
- 8. readingroo.ms [readingroo.ms]
- 9. pubs.acs.org [pubs.acs.org]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Association of Human Whole Blood NAD+ Contents With Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 14. qualialife.com [qualialife.com]
- 15. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.stanford.edu [med.stanford.edu]
- 17. 3 Questions: MIT biologist on new resveratrol study | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 18. Frontiers | Sirtuins as Regulators of the Yeast Metabolic Network [frontiersin.org]
- 19. bioviva-science.medium.com [bioviva-science.medium.com]
- 20. Potentially Universal Mechanism of Aging Discovered | Harvard Medical School [hms.harvard.edu]
- 21. researchgate.net [researchgate.net]
- 22. isom.ca [isom.ca]
- 23. Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ | PLOS Biology [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. Nicotinamide riboside kinase structures reveal new pathways to NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Kinetics of poly(ADP-ribosyl)ation, but not PARP1 itself, determines the cell fate in response to DNA damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Age-related NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. CD38 ecto-enzyme in immune cells is induced during aging regulating NAD+ and NMN levels - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Age-Associated Changes In Oxidative Stress and NAD+ Metabolism In Human Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. biorxiv.org [biorxiv.org]
- 37. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
